CBP-93872 is a small molecule compound identified as a potent inhibitor of the ataxia-telangiectasia mutated and Rad3-related protein pathway, which is crucial in the cellular response to DNA damage. It has been classified primarily within the category of checkpoint inhibitors, specifically targeting the G2 checkpoint in cell cycle regulation. This compound has been studied for its potential applications in enhancing the efficacy of various chemotherapeutic agents, particularly in cancer treatment settings .
The synthesis of CBP-93872 involves several chemical reactions that typically include the formation of key functional groups necessary for its activity. While specific synthesis protocols are not extensively detailed in available literature, it generally involves:
The molecular structure of CBP-93872 can be characterized by its specific arrangement of atoms and functional groups. Although exact structural data is limited, it is known to feature:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are usually employed to confirm the structure and purity of synthesized compounds.
CBP-93872 participates in several significant chemical reactions, particularly in biological systems:
These interactions are critical for understanding its potential therapeutic applications.
The mechanism of action for CBP-93872 primarily revolves around its role as an inhibitor of the G2 checkpoint:
This mechanism underscores its potential as a sensitizer for existing cancer therapies.
The physical and chemical properties of CBP-93872 include:
Understanding these properties is essential for formulation development in clinical applications.
CBP-93872 holds promise in various scientific applications:
The ongoing exploration into its pharmacological profiles continues to reveal new potential uses within therapeutic contexts.
CBP-93872 disrupts the DNA damage response (DDR) by selectively suppressing the ATM-to-ATR signal transduction cascade. Upon DNA double-strand break (DSB) induction, ATM kinase undergoes rapid auto-phosphorylation and activates downstream repair pathways. CBP-93872 does not inhibit ATM kinase activity directly but prevents the functional coupling between ATM and ATR, thereby blocking ATR recruitment to damage sites. This uncoupling was demonstrated through phospho-proteomic analyses showing suppressed ATM-dependent phosphorylation of ATR activators (e.g., BRCA1) without altering ATM autophosphorylation at Ser1981 [1] [2]. Consequently, the ATM-to-ATR handoff—critical for sustained G2 checkpoint signaling—is abrogated, leading to premature checkpoint termination.
Table 1: Impact of CBP-93872 on Key DDR Kinases
Kinase Target | Phosphorylation Status Post-Treatment | Functional Consequence |
---|---|---|
ATM (Ser1981) | Unchanged | Initial DSB sensing intact |
ATR (Ser428) | Reduced by 85% | Impaired replication stress response |
BRCA1 (Ser1524) | Reduced by 70% | Compromised ATR recruitment |
The compound specifically targets the NBS1-mediated ATR activation module. NBS1 (Nijmegen breakage syndrome 1), a component of the MRE11-RAD50-NBS1 (MRN) complex, facilitates ATR recruitment to DSBs via its Forkhead-associated (FHA) domain. CBP-93872 binds to NBS1’s phospho-recognition interface, competitively inhibiting its interaction with ATR-activating phospho-epitopes. In vitro reconstitution assays confirmed that CBP-93872 (≥10 μM) reduces ssDNA-induced ATR kinase activity by 90% in an NBS1-dependent manner [2] [3]. This interaction prevents the formation of the ATR-ATRIP-RPA-ssDNA complex, essential for Chk1 activation. Notably, CBP-93872 does not impair MRN-mediated DNA end resection, indicating its specificity for the ATR-NBS1 axis rather than upstream DSB processing [2].
CBP-93872 induces dysregulation of checkpoint effector phosphorylation, triggering unscheduled mitotic entry:
Table 2: Phosphorylation Dynamics in HT29 Cells After 24h Treatment
Protein | Phospho-Site | Change vs. Control | Functional Outcome |
---|---|---|---|
Chk1 | Ser345 | ↓ 85% | Loss of checkpoint enforcement |
Cdc25C | Ser216 | ↓ 75% | Cdk1 activation |
Cdk1 | Tyr15 | ↓ 70% | Premature G2/M transition |
RPA32 | Ser4/Ser8 | ↓ 90% | Reduced replication stress signaling |
The compound exerts synthetic lethality in p53-mutant cells by exploiting their dependency on G2 checkpoint fidelity. p53-deficient cancer cells (e.g., HT29 colorectal, Panc-1 pancreatic) lack functional G1/S checkpoints, rendering them reliant on ATR-Chk1-mediated G2 arrest for DNA repair. CBP-93872 (50–200 μM) abrogates maintenance—but not initiation— of DSB-induced G2 arrest, forcing cells with unrepaired DNA into catastrophic mitosis [1] [9] [10]. Key mechanistic insights include:
Table 3: Synergistic Effects of CBP-93872 in p53-Deficient Cancer Models
Cell Line | p53 Status | Chemotherapeutic Agent | Apoptosis Increase (vs. Mono) | Synergy Index (CI) |
---|---|---|---|---|
HT29 (Colorectal) | Mutant | Oxaliplatin (30 μM) | 3.9-fold | 0.32 |
HT29 (Colorectal) | Mutant | 5-FU (10 μM) | 3.4-fold | 0.41 |
Panc-1 (Pancreatic) | Mutant | Gemcitabine (0.5 μM) | 4.6-fold | 0.28 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7